1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c20-14(18-12-6-3-7-21-12)19-15-17-10(8-22-15)13-16-9-4-1-2-5-11(9)23-13/h1-8H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPCSGNXNUGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound belonging to the class of thiazole and benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with substituted benzothiazoles and thiophenes. The reaction conditions often include refluxing in suitable solvents such as ethanol or THF to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiourea exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that many exhibited moderate to high degrees of activity against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| This compound | Staphylococcus aureus | 30 µg/mL |
Antifungal Activity
The compound has also demonstrated antifungal activity against various strains. For instance, it showed promising results in inhibiting the growth of Candida albicans, with an MIC comparable to established antifungal agents .
Table 2: Antifungal Activity of Selected Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 15 µg/mL |
| Compound D | Aspergillus niger | 20 µg/mL |
| This compound | Candida tropicalis | 18 µg/mL |
Antitumor Activity
In addition to its antimicrobial properties, this compound exhibits significant antitumor activity. A study reported that certain derivatives displayed selective cytotoxicity against various cancer cell lines including breast (T-47D), prostate (PC-3), and lung (EKVX) cancers. The GI50 values for these compounds ranged from 15.1 to 28.7 µM, indicating their potential as therapeutic agents in oncology .
Table 3: Antitumor Activity Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| T-47D (Breast) | 15.1 | 25.9 | 93.3 |
| PC-3 (Prostate) | 21.5 | 28.7 | - |
| EKVX (Lung) | 25.9 | - | - |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes, such as GSK-3β, which plays a crucial role in cancer cell proliferation and survival . Furthermore, it has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication in bacteria, thereby exerting its antibacterial effects .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in the benzothiazole and thiophene rings exhibit redox activity. Key oxidation pathways include:
Thiophene Ring Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
-
Conditions : Acidic or neutral solvents (e.g., acetic acid, dichloromethane) at 0–25°C
-
Products : Sulfoxide or sulfone derivatives via electrophilic oxidation at the thiophene sulfur .
Benzothiazole Ring Oxidation
-
Reagents : Ozone, potassium permanganate (KMnO₄)
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Conditions : Aqueous or polar aprotic solvents under controlled pH
-
Products : Ring-opening products or hydroxylated derivatives, depending on reaction severity .
Table 1: Oxidation Reaction Outcomes
| Reactant Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiophene S | H₂O₂ | Sulfoxide | 65–75 |
| Benzothiazole S | KMnO₄ | Sulfonic acid | 40–50 |
Electrophilic Substitution Reactions
The electron-rich aromatic systems undergo regioselective substitutions:
Nitration
-
Reagents : Nitric acid (HNO₃) in sulfuric acid
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Position : Para to the urea group on the benzothiazole ring
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Products : Nitro derivatives with retained heterocyclic structure .
Halogenation
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Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS)
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Position : Thiophene C-5 and benzothiazole C-6
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Products : Dibrominated analogs for further cross-coupling reactions .
Table 2: Halogenation Conditions
| Halogen | Reagent | Solvent | Temperature (°C) |
|---|---|---|---|
| Br | Br₂ | CH₃COOH | 25 |
| Cl | Cl₂ | DCM | 0 |
Nucleophilic Reactions at the Urea Moiety
The urea group participates in nucleophilic additions and substitutions:
Hydrolysis
-
Reagents : Aqueous NaOH or HCl
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Conditions : Reflux in ethanol/water mixtures
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Products : Cleavage to 2-aminobenzothiazole and thiophene-2-carboxamide .
Isocyanate Formation
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Reagents : Phosgene (COCl₂) or triphosgene
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Conditions : Anhydrous dichloromethane with base (e.g., pyridine)
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Products : Activated isocyanate intermediates for polymer conjugation .
Cyclization and Condensation Reactions
The compound undergoes intramolecular cyclization under specific conditions:
Thiazole Ring Functionalization
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Reagents : Ethyl cyanoacetate, thioglycolic acid
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Conditions : Reflux in ethanol with catalytic triethylamine
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Products : Fused thieno[2,3-b]pyridine derivatives via Knoevenagel condensation .
Mechanistic Insight :
-
Nucleophilic attack by the urea NH on electrophilic carbons.
Sulfonation
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Reagents : Fuming sulfuric acid (H₂SO₄·SO₃)
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Position : Benzothiazole C-4
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Applications : Water-soluble derivatives for biological assays .
Cross-Coupling Reactions
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Catalysts : Pd(PPh₃)₄, CuI
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Conditions : Suzuki-Miyaura coupling with aryl boronic acids
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Products : Biaryl hybrids with enhanced pharmacological profiles .
Table 3: Cross-Coupling Examples
| Partner | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78 |
| 4-Pyridylboronic acid | CuI/Pd | 65 |
Nitro Group Reduction
-
Reagents : SnCl₂ in HCl, H₂/Pd-C
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Products : Aminobenzothiazole derivatives for further functionalization .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s thiophilic nature enables interactions with cysteine residues in enzymes (e.g., GSK-3β inhibition) . This reactivity underpins its antitumor and antimicrobial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties are heavily influenced by substituents on the thiazole, benzo[d]thiazole, and urea moieties. Below is a comparison with key analogues:
Key Findings
Antimicrobial Activity :
- The p-chlorophenyl derivative (MIC: 6.25 μg/mL against S. aureus) outperforms the parent compound in antimicrobial assays, likely due to enhanced lipophilicity from the chloro group .
- Bromophenyl and trifluoromethyl-substituted analogues exhibit potent anti-C. difficile activity (IC₅₀: 0.10–0.24 μM), attributed to improved binding to the FabK enzyme .
Enzyme Inhibition :
- Piperazinylmethyl-substituted ureas show kinase inhibition (IC₅₀: ~500 nM), highlighting the role of basic nitrogen atoms in target interaction .
Synthetic Flexibility :
- Thiophene-containing derivatives (e.g., 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea) demonstrate the feasibility of incorporating heterocycles for tuning electronic properties .
Mechanistic Insights
- Hydrogen Bonding : The urea moiety’s NH groups are critical for binding to biological targets, as seen in FabK inhibition .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (-CF₃) enhance metabolic stability and target affinity, as observed in anti-C. difficile activity .
- Aromatic Stacking : Thiophene and benzothiazole rings facilitate interactions with hydrophobic enzyme pockets, improving inhibitory potency .
Q & A
What are the optimized synthetic routes for 1-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via a multi-step approach:
Step 1: Condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with thiophen-2-yl isothiocyanate in anhydrous DMF under reflux (4–6 hours) to form the thiourea intermediate .
Step 2: Cyclization using formaldehyde and HCl (90–95°C, 4 hours) to yield the final product.
- Key factors affecting yield:
- Solvent choice: DMF enhances solubility and reaction efficiency compared to acetone or ethanol.
- Stoichiometry: Equimolar ratios of reactants minimize side products.
- Temperature control: Prolonged reflux (>6 hours) may degrade thermally sensitive intermediates, reducing yield by ~15% .
- Typical yields: 75–87% for intermediates; 60–75% for cyclized products .
How can crystallographic data resolve structural ambiguities in this compound, particularly regarding planarity and non-covalent interactions?
Answer:
X-ray crystallography reveals:
- Planarity: The benzothiazole and thiazole rings are nearly coplanar (r.m.s. deviation: 0.1 Å), stabilized by intramolecular hydrogen bonds (N–H⋯O/S) and π-π stacking (interplanar angle: ~1.06°) .
- Hydrogen bonding:
- Intramolecular N1–H01⋯O1 (2.02 Å) stabilizes the thiourea moiety.
- Intermolecular N2–H02⋯O2 (2.15 Å) forms layers parallel to the (101) plane, critical for crystal packing .
- Methodological note: Density Functional Theory (DFT) calculations can complement crystallographic data to predict torsion angles (e.g., C11–C10–C9–N2 = 10.7°) and validate experimental observations .
What analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- 1H/13C NMR:
- Thiophene protons: Distinct doublets at δ 7.2–7.4 ppm (J = 3.5–4.0 Hz) confirm substitution at the 2-position.
- Thiourea NH: Broad singlet at δ 10.2–10.5 ppm (exchangeable with D2O) .
- HRMS: Exact mass matching (e.g., [M+H]+ calculated for C16H11N4OS2: 355.0385; observed: 355.0387) confirms molecular formula .
- HPLC-PDA: Purity >95% achieved using a C18 column (MeCN/H2O + 0.1% TFA; gradient elution) .
How do structural modifications (e.g., substituents on the thiophene ring) impact antimicrobial activity?
Answer:
- Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., Cl):
- p-Chlorophenyl derivatives (3b): MIC = 2 µg/mL against S. aureus (comparable to tetracycline) due to enhanced membrane permeability .
- Electron-donating groups (e.g., OCH3):
- p-Methoxyphenyl (4e): Reduced activity (MIC = 8 µg/mL) attributed to steric hindrance .
- Experimental design:
What strategies mitigate stability issues during biological assays (e.g., hydrolysis of the urea moiety)?
Answer:
- pH optimization: Stability >90% maintained at pH 7.4 (phosphate buffer), but degrades rapidly at pH <5 (t1/2 = 2 hours) due to protonation of the urea nitrogen .
- Protecting groups: Acetylation of the thiophene NH reduces hydrolysis in serum (t1/2 increased from 4 to 12 hours) .
- Lyophilization: Freeze-dried formulations retain >95% potency after 6 months at −20°C .
How can computational modeling predict binding modes to biological targets (e.g., bacterial topoisomerase IV)?
Answer:
- Docking studies (AutoDock Vina):
- The benzothiazole ring occupies a hydrophobic pocket in S. aureus topoisomerase IV (ΔG = −9.2 kcal/mol).
- Hydrogen bonds between the urea carbonyl and Arg488 stabilize binding .
- MD simulations (GROMACS):
- Limitations: False positives may arise if tautomeric forms (e.g., thione ↔ thiol) are not considered .
What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification bottlenecks:
- Column chromatography is inefficient for gram-scale batches; switch to recrystallization (EtOH/H2O, 3:1) improves recovery to 85% .
- Toxic intermediates:
- Cost optimization:
- DMF recycling reduces solvent costs by 40% .
How do conflicting bioactivity data across studies arise, and how can they be resolved?
Answer:
- Sources of contradiction:
- Resolution strategies:
- Standardize protocols using CLSI guidelines.
- Include positive controls (e.g., tetracycline) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
